molecular formula C20H20ClN3O2S B3749480 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide CAS No. 476484-67-0

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B3749480
CAS No.: 476484-67-0
M. Wt: 401.9 g/mol
InChI Key: XYCQIHPCPUUJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide (CAS: 476484-67-0) is a quinazoline derivative featuring:

  • A quinazolinone core (4-oxo-3,4-dihydroquinazoline) substituted with a 4-chlorophenyl group at position 3.
  • A sulfanyl (-S-) linkage connecting the quinazolinone to an N,N-diethylacetamide moiety.
  • Molecular formula: C₂₀H₂₀ClN₃O₂S; molecular weight: 401.9 g/mol.
    Quinazoline derivatives are widely studied for pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The sulfanyl group enhances interactions with biological targets, while the diethylacetamide substituent influences lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)24(20)15-11-9-14(21)10-12-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCQIHPCPUUJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476484-67-0
Record name 2-((3-(4-CHLORO-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N,N-DIETHYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with isatoic anhydride or similar compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through the use of chlorinated precursors.

    Formation of the Sulfanyl Linkage: This involves the reaction of the quinazolinone derivative with a thiol or disulfide compound under mild conditions.

    Attachment of the Diethylacetamide Moiety: The final step involves the acylation of the sulfanyl group with diethylacetamide, often using acyl chlorides or anhydrides as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: It could be used as a probe to study biological pathways involving quinazolinone derivatives.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features
Target Compound (476484-67-0) Quinazolinone - 4-Chlorophenyl
- N,N-Diethylacetamide (via sulfanyl)
401.9 Anticancer, antimicrobial High lipophilicity due to diethyl groups; moderate bioavailability
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Quinazolinone - 4-Chlorophenyl
- N-(2-ethoxyphenyl)acetamide
~400 (estimated) Anti-inflammatory Ethoxy group improves solubility but reduces metabolic stability
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone - 4-Chlorophenyl
- N-(4-sulfamoylphenyl)acetamide
501.0 Antimicrobial Sulfamoyl group enhances target specificity; higher molecular weight limits permeability
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide Quinazolinone - 4-Chlorophenyl
- N-(2,6-dibromo-4-methylphenyl)acetamide
~550 (estimated) Anticancer Bromine atoms increase halogen bonding potency; higher cytotoxicity
2-({3-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide Quinazolinone - Benzodioxole
- Morpholine
- N,N-Diethylacetamide
~500 (estimated) Neuroprotective Morpholine enhances bioavailability; benzodioxole may improve CNS penetration
2-[(4-Chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide Dihydrobenzoquinazoline - 4-Chlorophenyl
- Acetamide
~400 (estimated) Antiviral Expanded aromatic system increases DNA intercalation potential

Research Findings and Mechanistic Insights

This may enhance intracellular accumulation in cancer cells .

Biological Activity Trends :

  • Anticancer Activity : Brominated analogs (e.g., 2,6-dibromo-4-methylphenyl derivative) show superior cytotoxicity due to halogen-bond interactions with DNA topoisomerases .
  • Antimicrobial Activity : Sulfamoylphenyl derivatives exhibit broad-spectrum activity against Gram-positive bacteria, attributed to sulfonamide-mediated folate pathway disruption .

Structural Limitations :

  • High molecular weight (>500 g/mol) in sulfamoylphenyl derivatives correlates with reduced cell permeability, limiting their utility in systemic infections .
  • Diethylacetamide’s metabolic instability (via cytochrome P450 oxidation) may shorten half-life compared to morpholine-containing analogs .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H18ClN3O3S
  • SMILES Representation : COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
  • InChIKey : VFDMVHHGWWYHGB-UHFFFAOYSA-N

The compound features a chlorophenyl group, a quinazoline moiety, and a sulfanyl linkage, which contribute to its biological activity.

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, anticancer drug, and its effects on specific biological pathways.

Antimicrobial Activity

Research indicates that derivatives of quinazoline exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially increasing its efficacy against bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Quinazoline derivatives are also known for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance:

  • Case Study : A study demonstrated that a related quinazoline derivative inhibited cell proliferation in breast cancer cell lines through the modulation of cell cycle regulators and induction of apoptosis.

The proposed mechanism involves the inhibition of key enzymes involved in cellular signaling pathways. The compound may act as an inhibitor of certain kinases that are critical for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting specific kinases

Q & A

Q. Optimization Strategies :

  • Apply Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design can minimize side reactions during sulfanyl group incorporation .
  • Monitor intermediates via HPLC to ensure purity before proceeding to subsequent steps .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Methodological Answer :

  • Structural Elucidation :
    • NMR (1H/13C): Confirm regioselectivity of sulfanyl and acetamide groups (e.g., δ ~2.5 ppm for N,N-diethyl protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C20H21ClN3O2S: calc. 402.1045) .
  • Purity Assessment :
    • Reverse-Phase HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .
    • Elemental Analysis : Validate stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Target Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the quinazolinone core’s π-π stacking potential with aromatic residues .
  • Quantum Chemical Calculations :
    • Compute electrostatic potential maps (e.g., via Gaussian 09 ) to identify nucleophilic/electrophilic regions influencing hydrogen bonding .
    • Predict pharmacokinetics (e.g., logP, polar surface area) using SwissADME to assess blood-brain barrier permeability .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-target complexes .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Q. Methodological Answer :

  • Systematic Modifications :
    • Quinazolinone Core : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .
    • Sulfanyl Linker : Substitute with sulfonyl or methylene groups to alter steric bulk and redox stability .
  • Biological Assays :
    • Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent effects with IC50 values .
    • Use MTT assays in cancer cell lines (e.g., MCF-7, HepG2) to rank cytotoxicity .

Q. Example SAR Table :

Substituent (R)EGFR IC50 (nM)Solubility (µg/mL)
4-Cl (Parent)12.38.5
4-NO25.83.2
4-OCH345.615.7

Advanced: What strategies address contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

Q. Methodological Answer :

  • In Vitro/In Vivo Correlation :
    • Perform hepatic microsome assays (human/rat) to quantify metabolic stability (t1/2 > 30 min desirable) .
    • Use Caco-2 monolayers to assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Formulation Adjustments :
    • Encapsulate in PLGA nanoparticles to enhance solubility and prolong circulation time if metabolic clearance is rapid .
  • Species-Specific Differences : Cross-validate data in multiple models (e.g., murine vs. primate) to isolate enzyme-specific degradation pathways .

Advanced: How can researchers resolve discrepancies in biological activity data across experimental models?

Q. Methodological Answer :

  • Data Triangulation :
    • Replicate assays in orthogonal models (e.g., 2D cell cultures vs. 3D spheroids) to confirm target-specific effects .
    • Validate target engagement via Western blot (phosphorylation inhibition) or SPR (binding kinetics) .
  • Controlled Variables :
    • Standardize cell passage numbers, serum batches, and incubation times to minimize variability .
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to statistically differentiate experimental groups .

Advanced: What in vivo models are appropriate for evaluating neuroprotective or anticancer efficacy?

Q. Methodological Answer :

  • Neuroprotection :
    • Use kainic acid-induced seizures in mice to assess anticonvulsant activity (dose range: 10–50 mg/kg i.p.) .
    • Measure biomarkers (e.g., GFAP for astrogliosis) in hippocampal tissue via immunohistochemistry .
  • Anticancer Efficacy :
    • Xenograft models : Implant HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice; administer 20 mg/kg/day orally for 21 days .
    • Monitor tumor volume via caliper measurements and validate apoptosis via TUNEL staining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.